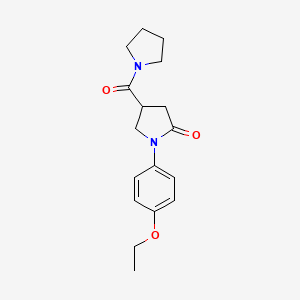
1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction This compound is part of a larger family of organic compounds known as pyrrolidinones, which are cyclic amides. They are significant in various chemical and pharmaceutical research areas due to their diverse biological activities and their role as key intermediates in organic synthesis.
Synthesis Analysis The synthesis of pyrrolidinone derivatives, including compounds similar to "1-(4-ethoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone," often involves multi-step reactions. These can include condensation, cyclization, and substitution reactions. For example, a related compound was synthesized through a one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and an aldehyde, confirmed by spectral data (Ahankar et al., 2021).
Molecular Structure Analysis The molecular structure of pyrrolidinone derivatives can be confirmed using techniques like FTIR, NMR spectroscopy, and single-crystal X-ray analysis. They typically show a range of intermolecular interactions, such as hydrogen bonding, which can affect their physical and chemical properties. The structure analysis often involves comparing the geometrical structure, electron distribution, and intermolecular interactions with known compounds (Mohammat et al., 2008).
Chemical Reactions and Properties These compounds participate in various chemical reactions, primarily due to the active sites present in their structure. They can undergo reactions such as acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the pyrrolidinone ring. The reactivity can be explained through detailed quantum chemical calculations and reactivity descriptors (Halim & Ibrahim, 2022).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, depend significantly on the molecular structure and intermolecular interactions. These properties are crucial in determining the compound's applications and behavior in different environments. They are typically analyzed using techniques such as X-ray diffraction and thermal analysis.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and electronic properties, are influenced by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups attached to the pyrrolidinone ring can significantly alter its chemical behavior. These properties are usually explored through experimental and theoretical methods, such as spectroscopic analysis and density functional theory (DFT) calculations (Ding & Silverman, 1992).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-4-10-18/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQXWPZXXGHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5587249.png)
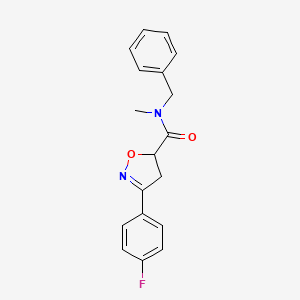
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5587276.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)
![4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)
![6-(3-nitrophenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B5587312.png)
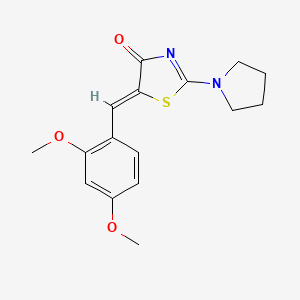
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5587316.png)
![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)
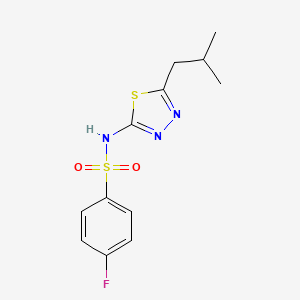
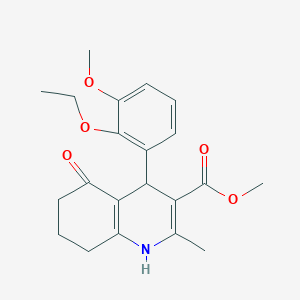
![6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5587341.png)